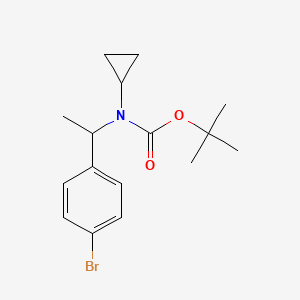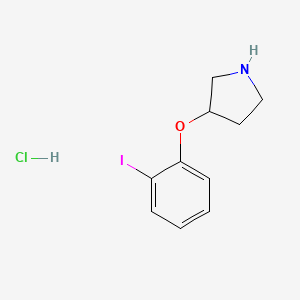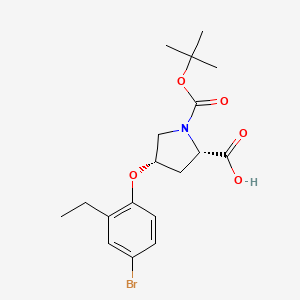
Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate
説明
“Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate” is a chemical compound with the molecular formula C16H22BrNO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate” can be represented by the InChI code: 1S/C16H22BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3, (H,16,17) .Physical And Chemical Properties Analysis
“Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate” is a solid substance at room temperature . It has a molecular weight of 340.25 g/mol.科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis of Biologically Active Compounds : Tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, a derivative, is a key intermediate in synthesizing compounds like omisertinib (AZD9291), with a synthesis method yielding an 81% total yield through acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
- Reactions with Lithium Alkoxides : Research on tert-butyl N-(2-bromophenyl)carbamate's reaction with ethyl perfluorooctanoate in the presence of tert-butyllithium has contributed to understanding the reduction mechanisms of perfluoroalkyl ketones (Sokeirik et al., 2006).
Medicinal Chemistry and Drug Development
- Synthesis of Antiarrhythmic and Hypotensive Agents : Certain phenyl N-substituted carbamates, including tert-butyl derivatives, have been synthesized and evaluated for their antiarrhythmic and hypotensive properties (Chalina et al., 1998).
- Potential Insecticide Analogues : The compound tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, highlighting its role in the development of novel insecticides (Brackmann et al., 2005).
Chemical Synthesis and Structural Studies
- Lithiation Reactions : Studies on the directed lithiation of compounds similar to tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate have been conducted to understand the chemical behavior and synthesis of complex molecules (Smith et al., 2013).
- Structural Analysis in Organic Synthesis : The structure and synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a related compound, have been analyzed for its importance in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Safety And Hazards
The safety information available indicates that “Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate” may be harmful if swallowed (Hazard Statement: H302) and may cause long-term adverse effects in the aquatic environment (Hazard Statement: H413) . Precautionary measures include avoiding release to the environment and washing thoroughly after handling .
特性
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)ethyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11(12-5-7-13(17)8-6-12)18(14-9-10-14)15(19)20-16(2,3)4/h5-8,11,14H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYALZMUDZLOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N(C2CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(4-bromophenyl)ethyl)(cyclopropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)
![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)
![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)
![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)


